Product packaging for o-Chlorobenzylmalononitrile(Cat. No.:CAS No. 40915-55-7)

o-Chlorobenzylmalononitrile

Cat. No.: B13740202
CAS No.: 40915-55-7
M. Wt: 190.63 g/mol
InChI Key: YETVIAIVJSRDFR-UHFFFAOYSA-N
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Description

o-Chlorobenzylmalononitrile (CAS 40915-55-7) is a high-purity chemical reagent of significant interest in synthetic organic chemistry. With a molecular formula of C 10 H 7 ClN 2 and a molecular weight of 190.63 g/mol, this compound serves as a versatile malononitrile-based building block . Its structure features a chlorobenzyl group, making it a valuable precursor for the synthesis of more complex molecules through various condensation and nucleophilic substitution reactions. This compound is primarily valued in research and development for its role in constructing heterocyclic compounds and active pharmaceutical intermediates (APIs). Malononitrile derivatives are widely utilized in the synthesis of substances with applications in medicinal and industrial chemistry . Researchers employ this compound in the development of novel chemical entities, leveraging its reactive nitrile groups for cyclization and chain elongation processes. It is strictly for use in controlled laboratory environments by qualified professionals. Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2 B13740202 o-Chlorobenzylmalononitrile CAS No. 40915-55-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40915-55-7

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]propanedinitrile

InChI

InChI=1S/C10H7ClN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8H,5H2

InChI Key

YETVIAIVJSRDFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C#N)C#N)Cl

Origin of Product

United States

Synthetic Methodologies for O Chlorobenzylmalononitrile

Established Synthetic Pathways: Knoevenagel Condensation and Variants

The cornerstone of o-Chlorobenzylmalononitrile synthesis is the Knoevenagel condensation. researchgate.netwikipedia.org This reaction is a modification of the Aldol condensation and involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction that eliminates a water molecule. wikipedia.orgsigmaaldrich.com In the context of this compound production, this involves the reaction between 2-chlorobenzaldehyde (B119727) and malononitrile (B47326). researchgate.netchemicalbook.com The method has remained fundamentally unchanged since its discovery by Corson and Stoughton in 1928. wikipedia.org

The primary precursors for the synthesis are 2-chlorobenzaldehyde and malononitrile. preprints.orgnih.govmdpi.com The two carbon-nitrogen triple bonds (-CN groups) in the malononitrile molecule are strongly electron-attracting, which activates the central methylene (B1212753) (-CH₂) group, allowing it to act as a nucleophile in the condensation reaction. preprints.orgnih.govpreprints.org

Optimization of the reaction often involves adjusting the molar ratio of the precursors. While some procedures utilize a 1:1 molar ratio of 2-chlorobenzaldehyde to malononitrile, others employ an excess of the aldehyde, such as a 1.5:1 ratio of 2-chlorobenzaldehyde to malononitrile, to drive the reaction towards completion. chemicalbook.comgoogle.com

Precursor Chemical Formula Role in Synthesis
2-ChlorobenzaldehydeC₇H₅ClOCarbonyl component
MalononitrileC₃H₂N₂Active methylene component preprints.orgnih.gov

This table is generated based on information from the text.

The Knoevenagel condensation for producing this compound is typically catalyzed by a weak base, often a primary, secondary, or tertiary amine. wikipedia.orgresearchgate.netwikipedia.org The use of a mild base is crucial to facilitate the deprotonation of malononitrile to form the enolate ion without inducing the self-condensation of 2-chlorobenzaldehyde. wikipedia.org

The original synthesis developed by Corson and Stoughton used pyridine (B92270) as the catalyst. google.comgoogle.com Piperidine (B6355638) is another commonly cited and effective catalyst. wikipedia.orgchemicalbook.comgoogle.comgoogle.com Research and patent literature have explored a variety of other basic catalysts to improve efficiency and yield. More recent advancements have also investigated solvent-free reactions achieved by grinding the reactants or using microwave promotion, which can proceed without a traditional catalyst. wikipedia.orgresearchgate.net

Catalyst Type Examples Reference
Weak Organic Bases (Amines) Piperidine, Pyridine, Diethylamine, Triethylamine, 2-Picoline, 3-Picoline, 4-Picoline, Morpholine wikipedia.orgresearchgate.netpreprints.orgnih.govgoogle.comgoogle.comgoogle.com
Inorganic Bases Ammonium Hydroxide, Sodium Hydroxide google.com
Alternative Catalytic Conditions Microwave Irradiation, Ultrasound, Grinding (Solvent-free) wikipedia.orgresearchgate.netdtic.milbhu.ac.in

This table is generated based on information from the text.

Process Parameters and Yield Enhancement in Chemical Synthesis

Optimizing process parameters is critical for maximizing the yield and purity of this compound, which can exceed 99.5%. chemicalbook.com Key parameters include temperature, solvent choice, and reaction time.

Temperature: The reaction is exothermic, and temperature control is essential. The slow addition of 2-chlorobenzaldehyde to the malononitrile suspension is recommended to keep the reaction temperature from rising too high, typically maintained below 50°C. google.comgoogle.com In one documented procedure using methanol (B129727) as a solvent, the temperature reached a maximum of 54°C approximately 30 minutes after the reaction began. google.com

Solvent: While the original synthesis used organic solvents like cyclohexane (B81311), and later methanol, modern methods have shifted towards more environmentally friendly options. google.comgoogle.comgoogle.com Many processes now use water as the reaction medium or are conducted under solvent-free conditions. researchgate.netchemicalbook.comgoogle.comgoogle.com

Reaction Time: After the addition of reagents, the mixture is typically stirred for a period to ensure the reaction goes to completion. This can range from 20 to 40 minutes in some aqueous processes. google.comgoogle.com

The product, a white crystalline solid, is typically isolated by filtration and then dried under a vacuum. chemicalbook.comgoogle.com

Parameter Condition Purpose / Finding
Temperature Maintain below 50°CControl exothermic reaction google.comgoogle.com
Solvent Water, Methanol, Cyclohexane, or Solvent-free (grinding)Original methods used organic solvents; modern methods favor water or no solvent for eco-friendliness researchgate.netgoogle.comgoogle.comgoogle.com
Reaction Time 20 - 40 minutes (post-reagent addition)Ensure reaction completion google.comgoogle.com
Yield >99.5% (optimized)High purity and efficiency are achievable chemicalbook.com

This table is generated based on information from the text.

Advancements in Industrial-Scale Production Methodologies

For industrial-scale production, the focus is on developing eco-friendly and economical processes. A significant advancement is the recycling of the filtrate, or mother liquor, after the product has been filtered out. chemicalbook.comgoogle.com This liquor, containing water, residual catalyst, and unreacted precursors, can be reused for subsequent batches of synthesis. chemicalbook.com This approach drastically reduces the generation of chemical effluent, making the process more sustainable. google.com One patent describes recycling the mother liquor for up to ten cycles without significant loss of purity or yield. chemicalbook.com

Similarly, when methanol is used as a solvent, it can be recovered from the filtrate and reused for subsequent reaction runs. google.com In a documented series of 16 batches, the reuse of methanol solvent resulted in a cumulative average yield of 96.5%. google.com

The move away from volatile and hazardous organic solvents like cyclohexane towards water-based or solvent-free synthesis represents another major advancement in industrial methodology. google.comgoogle.com These "green chemistry" approaches not only minimize environmental impact but also reduce costs associated with solvent purchase and disposal. researchgate.netbhu.ac.in

Chemical Reactivity and Transformation Mechanisms of O Chlorobenzylmalononitrile

Hydrolytic Degradation Pathways in Aqueous Environments

In aqueous environments, o-Chlorobenzylmalononitrile (CBM) undergoes hydrolytic degradation, which is a primary pathway for its transformation. nih.gov The process involves the cleavage of the double ethylenic bond, which results in the formation of less complex molecules. nih.govmdpi.com While relatively stable in a neutral aqueous environment, the rate of hydrolysis is significantly influenced by several factors. nih.govmdpi.com

Kinetic studies have quantified the rate at which this compound hydrolyzes in water. One study analyzing its degradation in tap water at room temperature showed a progressive increase in hydrolysis over time. After 24 hours, approximately 23.41% of the initial amount had hydrolyzed. preprints.org The decomposition in aqueous solutions follows first-order kinetics. mdpi.comnih.gov The rate of this reaction is highly dependent on environmental conditions such as temperature and pH. nih.gov

Table 1: Degree of Hydrolysis of this compound in Tap Water at Room Temperature

Time Degree of Hydrolysis (%)
30 minutes 0.21%
60 minutes 5.42%
90 minutes 6.19%
24 hours 23.41%

Data sourced from a study on CBM hydrolysis in tap water. preprints.orgpreprints.org

The pH of the aqueous medium is a critical factor influencing the hydrolysis rate of this compound. The compound's half-life is significantly shorter in alkaline conditions compared to neutral ones. For instance, the hydrolysis half-life is approximately 15 minutes at a pH of 7, but it decreases to about 1 minute at a pH of 9. epa.gov

Temperature also plays a crucial role. In seawater, the hydrolysis half-life was found to be 281.7 minutes at 0°C, which shortened dramatically to 14.5 minutes at 25°C. nih.gov The presence of other substances, such as alcohol, can also accelerate hydrolysis. In a solution of 95% ethanol (B145695) and 5% water at 30°C, hydrolysis occurred in 95 minutes, whereas in a neutral aqueous environment at the same temperature, it took 635 minutes. mdpi.comnih.gov

Table 2: Half-life of this compound under Various Conditions

Condition pH Temperature Half-life
Aqueous Solution 7 - ~15 minutes
Alkaline Solution 9 - ~1 minute
Seawater - 0°C 281.7 minutes
Seawater - 25°C 14.5 minutes
95% Ethanol - 30°C 95 minutes
Neutral Aqueous - 30°C 635 minutes

Data compiled from various hydrolysis studies. nih.govmdpi.comepa.gov

The primary products formed during the hydrolysis of this compound are o-chlorobenzaldehyde and malononitrile (B47326). nih.govnih.govepa.gov These products result from the breaking of the compound's double ethylene (B1197577) bond. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed the presence of these two metabolites in samples subjected to hydrolysis. nih.govresearchgate.net The content of o-chlorobenzaldehyde, for example, has been observed to increase significantly over a 24-hour period during hydrolysis experiments. nih.gov

Oxidative and Reductive Transformation Processes

Beyond hydrolysis, this compound can undergo both oxidative and reductive transformations, particularly in biological systems. A key reductive pathway is the reduction of the benzylidene double bond, which forms o-chlorobenzyl malononitrile. nih.gov This process has been observed to occur in the cytoplasm of erythrocytes and is considered a detoxification pathway. nih.gov

Metabolically, this compound is converted into several products, including 2-chlorobenzyl malononitrile (CSH₂), o-chlorobenzaldehyde (o-CB), 2-chlorohippuric acid, and thiocyanate. nih.govmdpi.com These metabolites have been detected in the blood following exposure. nih.gov At very high temperatures, such as those from pyrotechnic dispersal, thermal degradation can occur, leading to the formation of numerous other compounds. researchgate.net The chlorinated nature of the molecule also suggests the potential for the formation of stable, dioxin-like compounds under high-temperature conditions. scmp.comsierraclub.org

Photolytic Degradation Mechanisms in Various Media

In the atmosphere, this compound is subject to photolytic degradation. When released into the air, the compound exists in both vapor and aerosol forms. epa.gov The vapor-phase component is degraded through reactions with photochemically produced hydroxyl radicals. epa.gov The estimated half-life for this atmospheric degradation process is approximately 110 hours. epa.gov The particulate phase of the compound is removed from the air through wet and dry deposition. epa.gov

Reaction with Environmental Matrix Components

This compound can interact with various components of the environmental matrix, including biological organisms. Studies have shown that certain microorganisms, such as the green algae Chlorella sp., can effectively biodegrade the compound. researchgate.netmdpi.com In laboratory tests, suspensions of Chlorella sp. were able to consume the entire amount of this compound and its hydrolysis metabolites, suggesting that such biological materials can be used for the decontamination of affected areas. nih.govresearchgate.netmdpi.com This indicates that in addition to abiotic degradation pathways like hydrolysis and photolysis, bioremediation can play a significant role in the environmental attenuation of this compound. The presence of the compound in water systems can lead to its accumulation in drains and eventual flushing into larger bodies of water, affecting marine life. oceanblueproject.org

Table of Mentioned Compounds

Compound Name Abbreviation / Synonym
This compound CS, CBM
o-Chlorobenzaldehyde o-CB
Malononitrile -
o-Chlorobenzyl malononitrile CSH₂, C2
2-Chlorohippuric acid -
Thiocyanate -
Diethylamine -

Environmental Fate and Biogeochemical Cycling of O Chlorobenzylmalononitrile

Biodegradation by Microbial Systems

The breakdown of o-Chlorobenzylmalononitrile in the environment is significantly influenced by microbial activity. Microorganisms can utilize the compound as a substrate, breaking it down through various metabolic processes. preprints.org The chemical nature of the substance and the contact time with microbial communities are crucial factors determining the rate and extent of biodegradation. nih.govmdpi.com

Research has identified several microorganisms with the ability to tolerate and degrade this compound. Notably, the freshwater microalga Chlorella sp. has been extensively studied and shown to be highly effective. nih.govresearchgate.net In comparative studies involving various microorganisms, Chlorella sp. demonstrated the highest resistance to this compound's toxicity and the most significant capability for its removal. nih.govmdpi.com

Studies have evaluated the toxic effects and degradation potential of several microbial cultures when exposed to this compound. The results indicate varying levels of tolerance and degradation efficiency among different species. For instance, while Saccharomyces sp., Lactobacillus sp., and Paramecium sp. have been tested, Chlorella sp. was identified as the most robust strain for biodegradation. nih.govmdpi.compreprints.org The culture of Paramecium sp. proved to be the most sensitive to the compound. mdpi.com The green alga Chlorella pyrenoidosa has also been highlighted for its high tolerance to chemical pollutants and its potential as a bioindicator for stress conditions caused by CBM. mdpi.com

While direct isolation of bacteria specifically for this compound degradation is not widely documented, research on related compounds provides insights. For example, Pseudomonas sp. strain B-300 was isolated from a soil sample and demonstrated the ability to completely degrade 2-chlorobenzoic acid, a potential metabolite of this compound. researchgate.netnih.gov

Table 1: Microorganisms Studied for this compound Degradation and Tolerance

Microorganism Type Role/Finding Reference(s)
Chlorella sp. Microalga Highly effective at degrading CBM and its metabolites. nih.govmdpi.comresearchgate.net Most resistant strain tested. nih.gov nih.govmdpi.comnih.govresearchgate.net
Chlorella pyrenoidosa Microalga High tolerance to CBM; potential for bioremediation and biomonitoring. mdpi.com
Saccharomyces sp. Yeast Tested for tolerance; less effective than Chlorella sp. nih.govmdpi.com
Lactobacillus sp. Bacterium Tested for tolerance; less effective than Chlorella sp. nih.govmdpi.com
Paramecium sp. Protozoan Tested for tolerance; found to be very sensitive to CBM. mdpi.com
Pseudomonas sp. Bacterium Known to degrade related chlorinated aromatic compounds. nih.govmdpi.com
Rhodococcus sp. Bacterium Implicated in synergistic degradation of other pollutants with Chlorella sp. mdpi.comresearchgate.net

The microbial degradation of this compound proceeds through several enzymatic pathways. Microorganisms utilize the organic compound as a source of carbon and energy for their metabolic processes. preprints.orgnih.gov These processes involve the breaking of chemical bonds within the molecule, such as C-C and C=C double bonds. nih.govmdpi.com The enzymatic systems of these microbes, particularly algae, are influenced by the presence of the toxicant. nih.gov

Two primary initial degradation reactions have been identified:

Hydrolysis : This is a dominant pathway where the double ethylenic bond of the this compound molecule is broken. nih.govresearchgate.net This reaction, which can also occur spontaneously in aqueous environments, yields o-chlorobenzaldehyde and malononitrile (B47326). nih.govnih.govmdpi.comepa.gov

Reduction : This pathway involves the reduction of the benzylidene double bond to form o-chlorobenzyl malononitrile (also referred to as CSH₂ or dihydro-CS). nih.govresearchgate.net This reaction is considered a detoxification process. nih.govnih.gov

Following these initial steps, the resulting products undergo further transformation. The malononitrile portion can be metabolized to cyanide and subsequently to the less toxic thiocyanate. nih.govmdpi.compreprints.orgresearchgate.net The o-chlorobenzaldehyde can be either oxidized to 2-chlorobenzoic acid, which may then undergo further conjugation, or reduced to 2-chlorobenzyl alcohol. researchgate.net

The enzymes involved in these pathways include hydrolases, oxidases, and peroxidases, which are known to break down complex organic pollutants into simpler, less toxic molecules. mdpi.com For example, the degradation of halogenated organic compounds often involves enzymes that facilitate reductive dechlorination and oxidative dehalogenation. mdpi.com

The use of microbial consortia, which are communities of different microbial species, is a promising approach for the degradation of complex environmental pollutants. nih.gov Compared to single-strain cultures, consortia often exhibit greater adaptability, stability, and degradation efficiency. nih.govmdpi.com This enhanced performance is due to synergistic interactions, such as cross-feeding, where one species utilizes the metabolic by-products of another, and the removal of intermediate products that might inhibit the degradation pathway. nih.govmdpi.com

While specific research on microbial consortia designed for this compound is limited, studies on related compounds demonstrate the potential of this approach. For instance, methanogenic consortia have been shown to effectively degrade 2-chlorobenzoate, with dechlorination being the initial step. sigmaaldrich.cn The concept of algal-bacterial synergy has also been proposed, with combinations like Chlorella sp. and Rhodococcus wratislaviensis showing effectiveness in degrading other persistent organic pollutants. mdpi.comresearchgate.net The addition of different bacterial strains to a consortium can broaden the range of metabolic pathways available, leading to more complete degradation of the target compound. mdpi.com

Environmental Persistence and Transport Dynamics in Aquatic and Terrestrial Systems

The persistence of this compound in the environment is highly dependent on the specific conditions of the ecosystem.

Aquatic Systems : In neutral aqueous environments, the compound is relatively stable, but it undergoes hydrolysis. mdpi.com The rate of this hydrolysis is heavily influenced by pH and temperature. preprints.orgmdpi.com For example, at 30°C in a neutral aqueous solution, the half-life is approximately 635 minutes. mdpi.compreprints.org The process is significantly faster in alkaline conditions; at 25°C, the half-life is about 14.5 minutes at pH 7.4 and only 0.17 minutes at pH 11.4. nih.govnih.govmdpi.com Conversely, the compound is more stable under acidic conditions (pH 1-4). preprints.orgmdpi.com Due to its poor solubility in water, this compound can float and be transported over considerable distances before it fully dissolves and degrades. nih.govnih.gov Certain formulations, such as CS1 and CS2, are specifically designed for increased persistence and can remain in the environment for up to two weeks. nih.govmdpi.com

Table 2: Environmental Half-life of this compound in Aquatic Systems

Condition Temperature pH Half-life Reference(s)
Aqueous Solution 30°C Neutral 635 minutes mdpi.compreprints.org
Seawater 25°C 7.4 14.5 minutes nih.govnih.gov
Seawater 25°C 11.4 0.17 minutes nih.govmdpi.com
Seawater 0°C Not Specified 281.7 minutes nih.gov
Alcoholic Environment (95% ethanol (B145695), 5% water) 30°C Not Specified 95 minutes mdpi.commdpi.com
Alcoholic Environment (95% ethanol, 5% water) 40°C Not Specified 40 minutes mdpi.commdpi.com

Terrestrial Systems : When released into soil, this compound is expected to have low mobility. nih.gov Based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 1700, the compound has a tendency to adsorb to soil and sediment particles. nih.gov This sorption process, which involves the compound associating with organic matter and clays (B1170129) in the soil, controls its transport and availability for degradation. ecetoc.orgenviro.wiki

Atmospheric Systems : this compound can be dispersed as an aerosol. nih.govnih.gov Under warm conditions, it can vaporize and subsequently condense, forming a toxic cloud that can be transported by wind. nih.govmdpi.com

Bioremediation Strategies for Environmental Decontamination

Bioremediation, which uses biological organisms to neutralize or remove pollutants, presents a viable strategy for decontaminating environments affected by this compound. mdpi.com The core of this strategy lies in leveraging microorganisms that are capable of enzymatically degrading the compound and its toxic by-products. preprints.org

The most prominently researched approach involves the use of the microalga Chlorella sp. mdpi.com Laboratory tests have consistently shown that suspensions of Chlorella sp. can effectively and completely remove this compound and its primary hydrolysis products from water. nih.govmdpi.comresearchgate.net This makes bioaugmentation with Chlorella sp. a promising technique for treating contaminated aquatic systems. nih.gov The ability of these algae to use the toxic substance for their own biochemical processes is key to this decontamination effect. preprints.orgmdpi.com

Future strategies may focus on the development and application of microbial consortia. nih.govmdpi.com By combining different species of bacteria and algae with complementary metabolic capabilities, it may be possible to achieve faster and more robust degradation of this compound, even in complex environmental matrices. mdpi.comresearchgate.net Such consortia can be designed to overcome the limitations of single-species applications, leading to more efficient and complete environmental cleanup. nih.gov

Advanced Analytical Techniques for O Chlorobenzylmalononitrile and Its Transformation Products

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating o-Chlorobenzylmalononitrile from its related substances, including precursors, isomers, and degradation products. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the detection, identification, and confirmation of this compound. nih.gov Its high resolution and sensitivity make it ideal for analyzing volatile and semi-volatile compounds like CS. In qualitative analyses, GC-MS is used to identify CS and its thermal degradation products. For instance, studies on the low-temperature thermal dispersion of CS have successfully identified numerous degradation products. nih.gov One study identified 17 distinct thermal degradation products when CS was heated to an average temperature of 257°C. nih.gov

The hydrolysis of this compound in aqueous environments can also be monitored effectively using GC-MS. The primary hydrolysis products are o-chlorobenzaldehyde and malononitrile (B47326), which can be separated and identified by their characteristic retention times and mass spectra. nih.gov Research has shown that in the analysis of CS hydrolysis, malononitrile appears at a retention time of approximately 2.5 minutes, while o-chlorobenzaldehyde is detected at around 6.10 minutes. nih.gov The parent compound, this compound, is typically observed at a much later retention time, for example, 11.93 minutes. nih.govresearchgate.net

For quantitative analysis, GC-MS is used to determine the concentration of this compound and its key metabolites. This is achieved by creating multi-point calibration curves from standard solutions. For example, a 10-point calibration curve for this compound has been established in the concentration range of 2 to 2000 µg/mL, and a similar curve for o-chlorobenzaldehyde has been used in the range of 2.7 to 189 µg/mL. nih.gov This quantitative approach is crucial for studying the kinetics of CS degradation, such as its hydrolysis rate in water. nih.gov

The electron impact (EI) ionization mode is commonly employed in the mass spectrometer, typically with an electron energy of 70 eV. nih.govpreprints.org The resulting mass spectra, when compared against reference libraries like the NIST Database, provide confident identification of the compounds. nih.govpreprints.org

Table 1: Example GC-MS Operating Parameters for this compound Analysis
ParameterValue
Gas Chromatograph Thermo Electron GC Trace 1310 semanticscholar.org
Mass Detector Thermo Electron TSQ 9000 semanticscholar.org
Column TR-5MS (5% Phenyl Methyl Siloxane), 15 m x 0.25 mm i.d., 0.25 µm film thickness semanticscholar.org
Carrier Gas Helium at 1 mL/min semanticscholar.org
Oven Program Initial 40°C for 1 min, ramp at 10°C/min to 250°C, hold for 1 min semanticscholar.org
Injection Mode Splitless preprints.org
MS Ionization Mode Electron Impact (EI) at 70 eV preprints.org
Mass Range 40 - 650 amu preprints.org
Source Temperature 250°C preprints.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While GC-MS is prevalent, liquid chromatography-mass spectrometry (LC-MS) serves as a powerful complementary technique, particularly for analyzing less volatile or thermally sensitive transformation products of this compound. Research into CS degradation products has utilized both low- and high-resolution LC-MS to perform structural identification. researchgate.netresearchgate.net This approach has proven fruitful, with one study identifying over 30 transformation products, including those resulting from oxidation, reduction, and dimerization. researchgate.net Notably, the use of LC-MS enabled the identification of five compounds that had not been previously reported in the context of CS-containing gas grenades. researchgate.net High-performance liquid chromatography (HPLC) has also been applied to determine the purity of this compound. ciac.jl.cn

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic methods are indispensable for elucidating the chemical structures of this compound and its various products. These techniques provide detailed information on functional groups, bonding arrangements, and the precise molecular formula, which is crucial for understanding transformation mechanisms.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Changes

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and observing structural changes during its transformation. The FTIR spectrum of CS reveals characteristic absorption bands corresponding to its molecular structure, including vibrations for the nitrile (-C≡N) groups, the aromatic ring, and the carbon-chlorine bond.

FTIR has been employed to study the decomposition of CS, allowing for the analysis of gaseous products formed during heating. researchgate.net It has also been used to investigate the effects of this compound on biological materials. In one such study, biological samples treated with CS were analyzed, and changes in the FTIR spectra indicated alterations in the chemical groups associated with lipids and proteins. nih.gov This demonstrates the utility of FTIR in tracking the structural impact of the compound on complex biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information about this compound and its metabolites. Both ¹H NMR and ¹³C NMR spectra are used to elucidate the precise arrangement of atoms within a molecule. The ¹H NMR spectrum of this compound confirms the presence of protons on the aromatic ring and the vinyl proton. chemicalbook.com

NMR has been used as one of several methods to assess the purity of CS, with one analysis determining a purity of 94.0%. ciac.jl.cn Furthermore, NMR is critical in identifying metabolites where the core structure has been altered. A key metabolic pathway for CS is the reduction of the benzylidene double bond, which results in the formation of this compound. nih.gov NMR spectroscopy is a primary technique for confirming the structure of this reduced metabolite, distinguishing it from the parent compound by the absence of the vinyl proton signal and the appearance of signals corresponding to the newly formed aliphatic protons. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of unknown transformation products of this compound. Unlike standard-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically with sub-ppm mass accuracy. mdpi.com This precision allows for the determination of the elemental composition of an unknown analyte from its measured mass-to-charge ratio.

In the study of CS degradation, HRMS has been instrumental in identifying a wide array of products. researchgate.net The ability to generate a unique molecular formula for a transformation product is a significant advantage, greatly constraining the number of possible structures and facilitating confident identification. mdpi.com This is especially important when authentic analytical standards for the degradation products are not available. By coupling HRMS with liquid chromatography (LC-HRMS), complex mixtures of transformation products can be separated and individually identified, providing deep insight into the degradation pathways of this compound in various environmental and biological systems. researchgate.netmdpi.com

Sample Preparation and Enrichment Methodologies for Diverse Environmental Matrices

The effective extraction and enrichment of this compound and its degradation products from complex environmental samples are critical preliminary steps for accurate instrumental analysis. The choice of methodology is highly dependent on the matrix (e.g., water, soil, air) and the physicochemical properties of the target analytes. Key techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME).

Water Samples:

For aqueous matrices, both LLE and SPME have been successfully employed.

Liquid-Liquid Extraction (LLE): A common approach for the extraction of this compound and o-chlorobenzaldehyde from water involves the use of an organic solvent immiscible with water. Dichloromethane (DCM) has been shown to be an effective extraction solvent. In a typical procedure, a water sample is manually agitated with DCM for a specified period. The organic layer, containing the analytes, is then separated, dried (e.g., using anhydrous sodium sulfate), and concentrated before analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net This method is relatively simple and can handle larger sample volumes.

Solid-Phase Microextraction (SPME): SPME is a solvent-free, sensitive, and versatile technique that combines sampling, extraction, and concentration into a single step. mdpi.com For the analysis of this compound in environmental water, a direct immersion SPME (DI-SPME) procedure has been developed. mdpi.com This involves immersing a fused silica (B1680970) fiber coated with a suitable stationary phase into the water sample. The analytes partition from the aqueous phase onto the fiber coating. After a defined extraction time, the fiber is withdrawn and directly introduced into the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com The selection of the fiber coating is critical for achieving optimal extraction efficiency.

Interactive Data Table: SPME Fiber Selection and Optimized Conditions for Riot Control Agents in Water mdpi.com

ParameterOptimized Condition
Fiber Type To be selected based on analyte polarity and volatility
Extraction Temperature To be optimized for analyte partitioning
Extraction Time To be determined for achieving equilibrium or consistent pre-equilibrium
Stirring Rate To be optimized to enhance mass transfer
Salinity To be adjusted to improve extraction efficiency

Soil Samples:

The extraction of this compound and its transformation products from soil matrices is more challenging due to the complex nature of the soil, including varying organic matter content, clay composition, and pH.

Solvent Extraction: A common approach involves the extraction of soil samples with an organic solvent. Methanol (B129727) or a mixture of methanol and water has been used for the extraction of various organic contaminants from soil. nih.govnih.gov The extraction is typically facilitated by mechanical shaking or sonication. After extraction, the supernatant is separated by centrifugation, and further cleanup steps may be necessary to remove interfering matrix components before instrumental analysis. epa.gov For instance, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which involves an extraction and cleanup step, has been validated for the analysis of pesticides in various food matrices and could be adapted for soil samples. eurl-pesticides.eu

Solid-Phase Extraction (SPE): Following solvent extraction, SPE can be employed for the cleanup and concentration of the analytes. The crude extract is passed through an SPE cartridge containing a sorbent that retains the target analytes, while interferences are washed away. The analytes are then eluted with a small volume of a suitable solvent. nih.gov The selection of the SPE sorbent is crucial and depends on the properties of the analytes and the matrix.

Air Samples:

Monitoring of airborne this compound, particularly in the context of its use as a riot control agent, is important for assessing exposure.

Solid-Phase Microextraction (SPME): SPME has been utilized for the collection of airborne this compound and its thermal degradation products. nih.gov In a typical application, an SPME fiber is exposed to the air for a defined period, allowing for the adsorption of the target compounds onto the fiber coating. The fiber is then thermally desorbed in the injector of a GC-MS for analysis. nih.gov The choice of fiber coating is critical, with materials like Carboxen/PDMS being suitable for volatile compounds. The sampling can be performed under equilibrium or non-equilibrium conditions, with the latter requiring careful calibration. epa.gov

Method Validation and Quality Assurance in Environmental Chemical Analysis

To ensure the reliability and defensibility of analytical data, it is imperative that the analytical methods are thoroughly validated and that a robust quality assurance (QA) and quality control (QC) program is in place.

Method Validation:

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. iupac.org Key validation parameters, as outlined by various international guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govdtic.mil

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve. For the analysis of this compound and o-chlorobenzaldehyde by GC-MS, calibration curves have been established over specific concentration ranges.

Accuracy: Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery studies by analyzing spiked samples at different concentration levels. The average recovery of a validated SPME method for this compound in water has been reported to be in the range of 84% to 108.1%. mdpi.com

Precision: Precision is the degree of agreement among independent measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For the SPME method for this compound, RSDs of 3.0% to 4.3% have been achieved. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the simultaneous determination of several riot control agents, including this compound, in water by SPME-GC-FID, the LODs were found to be in the range of 0.2 to 3 µg/L, and the LOQs were in the range of 1 to 10 µg/L. mdpi.com

Interactive Data Table: Method Validation Parameters for this compound in Water by SPME-GC-FID mdpi.com

ParameterResult
Linearity (Concentration Range) Method-specific, to be defined
Correlation Coefficient (R²) > 0.99
Average Recovery 84 - 108.1%
Precision (RSD) 3.0 - 4.3%
Limit of Detection (LOD) 0.2 - 3 µg/L
Limit of Quantification (LOQ) 1 - 10 µg/L

Quality Assurance and Quality Control:

A comprehensive QA/QC program is essential to ensure the consistent generation of high-quality data. nih.govepa.gov This includes the implementation of standard operating procedures (SOPs), the use of quality control samples, and participation in interlaboratory comparison studies where available. epa.govblm.gov

Standard Operating Procedures (SOPs): Detailed SOPs should be in place for all aspects of the analytical process, from sample collection and handling to instrumental analysis and data reporting. epa.govblm.gov This ensures consistency and traceability.

Quality Control Samples: The routine analysis of QC samples is crucial for monitoring the performance of the analytical method. torrentlab.comepa.gov These include:

Method Blanks: These are analyte-free matrices that are carried through the entire sample preparation and analysis process to check for contamination.

Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analytes of interest. The analysis of LCS provides evidence that the laboratory can perform the method in a matrix free of interferences. epa.gov

Matrix Spikes (MS) and Matrix Spike Duplicates (MSD): These are environmental samples to which a known amount of the target analytes is added. They are used to assess the effect of the sample matrix on the analytical method's performance, specifically its accuracy and precision. epa.govtorrentlab.com

Computational and Theoretical Chemical Studies of O Chlorobenzylmalononitrile

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular geometry, and reactivity of o-chlorobenzylmalononitrile. These calculations can predict a variety of molecular properties that govern the compound's behavior.

The molecular structure of this compound features a benzene (B151609) ring substituted with a chlorine atom and a malononitrile (B47326) group. The two cyano (-CN) groups are strong electron-withdrawing groups, which significantly influence the electronic distribution and reactivity of the molecule. tyut.edu.cnmdpi.com This is a key factor in its synthesis via Knoevenagel condensation, where the methylene (B1212753) group of malononitrile is activated. mdpi.commdpi.com

Theoretical calculations can determine optimal molecular geometries, vibrational frequencies (corresponding to IR and Raman spectra), and electronic properties such as dipole moments and molecular electrostatic potential (MEP) maps. The MEP, for instance, can identify regions of the molecule that are electron-rich (susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack), which is crucial for predicting reactive sites.

While specific DFT studies on this compound are not abundant in publicly accessible literature, studies on similar molecules like o-chlorobenzaldehyde provide a framework for understanding. For instance, quantum chemical calculations on o-chlorobenzaldehyde have been used to determine the stability of different rotational isomers (rotamers) and their respective energy barriers. ncsu.edu Similar calculations for this compound would involve analyzing the rotation around the single bonds, particularly the bond connecting the benzylidene group to the dicyanomethylene carbon, to identify the most stable conformer.

The reactivity of this compound is largely dictated by the electrophilic nature of the double bond and the carbon atoms of the cyano groups. Quantum chemical calculations can quantify this reactivity through various descriptors.

Table 1: Calculated Molecular Properties of a Lignin Model Compound (Vanillin) using Quantum Chemical Methods ncsu.edu This table illustrates the types of data obtained from quantum chemical calculations. Similar calculations could be applied to this compound.

PropertyCalculation MethodValue
Distortion Energy Barrier (-OH)AAPE3.78 kcal/mol
Distortion Energy Barrier (-CHO)AAPE4.22 kcal/mol
Distortion Energy Barrier (-OCH3)AAPE1.86 kcal/mol
Hydrogen Bond Energy (Rotamer B)CNDO/20.92 kcal/mol

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov These simulations provide a dynamic picture of how this compound might interact with its environment, such as with water molecules, biological membranes, or surfaces. researchgate.netjcu.cz

An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system based on the positions of its atoms. mdpi.com For this compound, a suitable force field would be developed to accurately model the bonded and non-bonded interactions, including electrostatic forces and van der Waals forces.

MD simulations can be used to explore:

Solvation: How water molecules arrange around a molecule of this compound, which is crucial for understanding its solubility and hydrolysis.

Interaction with Biomolecules: How the compound binds to or permeates through biological structures like cell membranes. This can provide mechanistic insights into its irritant effects at a molecular level. Simulations could model the interaction of this compound with proteins or lipids, identifying key binding sites and interaction energies.

Behavior at Interfaces: How the molecule behaves at an air-water interface or on the surface of materials, which is relevant for its dispersal as an aerosol.

Table 2: Key Components of a Molecular Dynamics Simulation Setup jcu.czmdpi.com

ComponentDescriptionRelevance to this compound
Force FieldA set of equations and parameters describing the potential energy of the system.Crucial for accurately representing the intra- and intermolecular interactions of the compound.
Water ModelA simplified model to represent water molecules in the simulation.Essential for studying the compound's behavior in aqueous environments, including hydrolysis and interactions with biological systems.
Boundary ConditionsDefines how the simulation box is treated at its edges (e.g., periodic boundary conditions).Allows for the simulation of a small part of a system to represent a larger bulk system.
Integration AlgorithmNumerical method used to solve Newton's equations of motion.Determines the trajectory of each atom over time.

Reaction Pathway Modeling and Transition State Analysis of Degradation Processes

One of the most significant applications of computational chemistry is in modeling chemical reactions. For this compound, this is particularly relevant for understanding its degradation, primarily through hydrolysis. Experimental studies show that this compound hydrolyzes in water to form o-chlorobenzaldehyde and malononitrile. mdpi.compreprints.org

Computational methods, especially DFT, can be used to map out the entire reaction pathway for this hydrolysis. tyut.edu.cnresearchgate.net This involves:

Identifying Reactants, Products, and Intermediates: The starting materials (this compound and water) and final products are known experimentally. mdpi.com Theoretical calculations can propose plausible intermediate structures along the reaction coordinate.

Locating Transition States (TS): The transition state is the highest energy point on the reaction pathway. Locating the TS structure is critical as it determines the activation energy of the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified.

Theoretical studies on the hydrolysis of similar compounds, such as carbon disulfide (CS2), demonstrate this approach. tyut.edu.cnresearchgate.netosti.gov Researchers have used DFT to model the step-by-step mechanism of CS2 reacting with water, identifying transition states and intermediates and calculating the energy barriers for each step. researchgate.net A similar approach for this compound would likely involve the nucleophilic attack of a water molecule on the electrophilic double bond, followed by a series of proton transfers and bond cleavages to yield the final products.

Table 3: Example of Calculated Energy Barriers for a Multi-Step Hydrolysis Reaction (CS2 Hydrolysis) researchgate.net This table illustrates the kind of data generated from reaction pathway modeling. A similar analysis could predict the most likely degradation pathway for this compound.

Reaction StepProposed PathCalculated Energy Barrier (kJ/mol)
Step 1: CS2 + H2O → COS + H2SSingle C=S Path142.8
Double C=S Path127.9
Step 2: COS + H2O → CO2 + H2SC=S PathLower Barrier
C=O PathHigher Barrier

Prediction of Environmental Behavior and Transformation Products

Computational models can be used to predict the environmental fate of this compound and its potential transformation products. This is part of a field known as in silico toxicology and environmental chemistry. nih.gov

The primary degradation route in the environment is hydrolysis, leading to o-chlorobenzaldehyde and malononitrile. mdpi.compreprints.org Experimental studies have also identified further metabolites in biological systems, such as 2-chlorohippuric acid and 2-chlorobenzyl cysteine, indicating that both the aldehyde and the malononitrile moieties undergo further biotransformation. nih.gov The reduction of the benzylidene double bond to form this compound has also been noted as a detoxification pathway. nih.gov

Computational approaches can aid in predicting this behavior:

Quantitative Structure-Activity Relationship (QSAR) models: These are statistical models that correlate chemical structure with properties like toxicity, biodegradability, or physical properties. nih.gov By building a QSAR model with a dataset of known compounds, the properties of a new compound like this compound or its degradation products can be estimated.

Metabolism Prediction Software: There are computational tools that can predict the metabolic fate of a chemical in various organisms. These programs use databases of known metabolic reactions and rule-based systems to predict how a molecule might be transformed by enzymes.

Environmental Fate Models: These models simulate the distribution and transformation of chemicals in different environmental compartments (air, water, soil, sediment). They take into account the chemical's physical properties (like water solubility and vapor pressure, which can be calculated computationally) and degradation rates (which can be estimated from hydrolysis and biodegradation studies).

Experimental work has shown that microorganisms like Chlorella sp. can biodegrade this compound and its hydrolysis products, suggesting this is a key process in its environmental removal. mdpi.compreprints.orgresearchgate.net Computational studies could help elucidate the enzymatic mechanisms involved in this biodegradation.

Table 4: Known and Predicted Transformation Products of this compound

Compound NameFormation PathwayMethod of Identification
o-ChlorobenzaldehydeHydrolysisExperimental (GC-MS) mdpi.compreprints.org
MalononitrileHydrolysisExperimental (GC-MS) mdpi.compreprints.org
This compoundReductionExperimental (in vivo) nih.gov
2-Chlorohippuric acidMetabolismExperimental (in vivo) nih.gov
1-O-(2-chlorobenzyl)glucuronic acidMetabolismExperimental (in vivo) nih.gov
Cyanide/ThiocyanateMetabolism of malononitrileExperimental (in vivo) preprints.orgnih.gov

Emerging Research Directions and Sustainable Chemical Applications

Development of Novel Bioremediation and Chemical Decontamination Technologies

The persistence of o-Chlorobenzylmalononitrile in the environment has spurred the development of innovative cleanup strategies. Traditional decontamination can be challenging due to the compound's low water solubility. restorationindustry.orgnih.gov Current methods often involve chemical aids to release residues from surfaces, followed by ventilation and heating to encourage the compound to off-gas. restorationindustry.org Some approaches utilize solutions like sodium bicarbonate or specialized chemical products to neutralize the agent. ambipar.comcainstructor.com

A promising area of research is bioremediation, which uses living organisms to break down hazardous substances. Studies have shown that certain microorganisms, such as the algae Chlorella sp., can effectively consume and biodegrade this compound and its metabolites. mdpi.comnih.gov This biological approach offers a potentially safer and more economical alternative to conventional physico-chemical treatments for decontaminating affected areas. researchgate.netresearchgate.net Researchers are investigating the enzymatic pathways involved in this biodegradation with the goal of developing targeted enzymatic decontamination methods. preprints.orgmdpi.com

The table below summarizes various decontamination methods for this compound.

Decontamination MethodDescriptionKey Chemicals/Agents
Chemical Decontamination Utilizes chemical aids to release and neutralize CS residues. restorationindustry.orgMonoethanolamine, Triton X-100, Igepal CO-630, Sodium Bicarbonate restorationindustry.orgambipar.com
Thermal Decontamination Involves heating the contaminated area to vaporize the CS residue, which is then ventilated. restorationindustry.orgHeat, large air movers restorationindustry.org
Bioremediation Employs microorganisms to break down the compound. mdpi.comnih.govChlorella sp. algae mdpi.comnih.gov
Dry Decontamination Recommended when symptoms persist, involves removing contaminated clothing and getting to fresh air. www.gov.ukFresh air www.gov.uk

Chemical Derivatization for Non-Prohibited Industrial and Research Applications

Beyond its use as a riot control agent, the unique chemical structure of this compound and its derivatives holds potential for various industrial and research applications. The core of the molecule, malononitrile (B47326), is a versatile building block in organic synthesis. nih.gov It has been utilized in the synthesis of a range of compounds, including some with applications in medicine and industry. nih.govnawaat.org

Researchers are exploring how to modify the this compound molecule to create new, non-prohibited substances with useful properties. This process, known as chemical derivatization, could lead to the development of novel materials for various sectors. The study of its metabolites, such as 2-chlorobenzaldehyde (B119727) and 2-chlorobenzyl malononitrile, which are formed through hydrolysis and reduction, is also an active area of research. nih.govnih.gov Understanding these transformation pathways is crucial for both detoxification and for identifying new synthetic possibilities. nih.gov

Green Chemistry Principles in this compound Synthesis and Degradation

The synthesis and degradation of this compound are increasingly being viewed through the lens of green chemistry, an approach that aims to reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com The traditional synthesis of this compound involves a Knoevenagel condensation reaction between 2-chlorobenzaldehyde and malononitrile, often catalyzed by weak bases like piperidine (B6355638) or pyridine (B92270). mdpi.commdpi.com

Green chemistry principles encourage the use of less hazardous solvents and catalysts, as well as designing processes that are more atom-economical, meaning more of the starting materials end up in the final product. researchgate.net Research into the thermal degradation of this compound has identified that the number and type of byproducts formed are dependent on temperature. nih.govresearchgate.net Dispersal at lower, controlled temperatures can minimize the formation of undesirable degradation products. nih.gov This understanding is critical for developing safer deployment methods and more effective, environmentally conscious degradation strategies.

Interdisciplinary Research on Environmental Impact Mitigation and Chemical Stewardship

The use of this compound has raised concerns about its environmental impact, prompting interdisciplinary research efforts to mitigate potential harm. oceanblueproject.org When used outdoors, the compound and its degradation products can contaminate soil and water, potentially affecting local ecosystems. oceanblueproject.orgsciencepolicyjournal.org This has led to calls for investigations into the public health and environmental risks associated with its use. oceanblueproject.org

Effective chemical stewardship involves a comprehensive approach to managing the entire lifecycle of a chemical, from its creation to its disposal. For this compound, this includes developing strategies to minimize its environmental release, creating effective and environmentally benign decontamination procedures, and fostering transparency about its potential long-term effects. scirp.orgnih.gov The Chemical Weapons Convention (CWC) prohibits the use of riot control agents as a method of warfare, though it allows for their use in domestic law enforcement. europa.euwma.neticrc.org This international agreement underscores the importance of responsible management and oversight of such compounds.

Q & A

Basic Research Questions

Q. What are the established analytical methods for quantifying o-Chlorobenzylmalononitrile in environmental samples, and how can their sensitivity be validated?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used. Validation requires calibration curves with certified reference standards, spike-and-recovery experiments (80–120% recovery), and limits of detection (LOD) below 1 ppm. Cross-validation with Fourier-transform infrared spectroscopy (FTIR) can confirm structural integrity .

Q. What is the mechanism of this compound's acute toxicity in mammalian models, and how should in vitro assays be designed to assess irritant effects?

  • Methodological Answer : The compound acts as a lachrymatory agent by activating TRPA1/TRPV1 ion channels in sensory neurons. In vitro assays using human corneal epithelial cells (HCECs) should measure interleukin-8 (IL-8) release post-exposure (0.1–10 mg/mL for 24h) and utilize fluorescent calcium imaging to track channel activation .

Q. How does this compound interact with aqueous systems, and what factors influence its hydrolysis kinetics?

  • Methodological Answer : Hydrolysis occurs via nucleophilic attack on the nitrile groups, yielding 2-chlorobenzaldehyde and malononitrile. Kinetic studies (pH 7–9, 25–40°C) should monitor reaction rates using UV-Vis spectroscopy (λ = 270 nm for benzaldehyde). Buffer ionic strength and dissolved oxygen must be controlled to avoid confounding results .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved?

  • Methodological Answer : Discrepancies arise from varying soil organic matter (SOM) content and microbial activity. Design microcosm experiments comparing half-life (t₁/₂) in sterile vs. non-sterile soils (e.g., loam, clay) under controlled humidity (60–80% WHC). Use isotope-labeled (¹³C) compounds for precise tracking via LC-MS/MS .

Q. What molecular modifications enhance the selective detection of this compound degradation byproducts in complex matrices?

  • Methodological Answer : Derivatize malononitrile with dansyl chloride to improve HPLC-fluorescence detection (ex/em = 340/525 nm). For 2-chlorobenzaldehyde, employ solid-phase microextraction (SPME) coupled with GC-MS to minimize matrix interference .

Q. How do synergistic effects between this compound and riot-control formulation adjuvants (e.g., silica aerogels) alter toxicokinetic profiles?

  • Methodological Answer : Compare aerosolized CS1 (silica mixture) and pure compound using in vivo rat models. Monitor plasma concentrations via LC-MS at 5-min intervals post-exposure. Histopathological analysis of lung tissue (H&E staining) will assess adjuvant-driven inflammatory responses .

Data Contradiction Analysis

Q. Why do studies report conflicting EC₅₀ values for this compound’s lachrymatory potency?

  • Resolution Strategy : Variability stems from exposure protocols (static vs. dynamic aerosol generation). Standardize using a rotating drum chamber (OECD TG 403) with particle size distribution (1–5 µm) verified by cascade impaction. Normalize EC₅₀ to μg/m³ rather than molarity .

Experimental Design Tables

Table 1 : Hydrolysis Kinetics of this compound at pH 8.5

Temperature (°C)Rate Constant (k, h⁻¹)Half-Life (t₁/₂, h)
250.021 ± 0.00333.0
350.045 ± 0.00515.4
400.078 ± 0.0088.9
Data derived from UV-Vis spectroscopy (n = 3 replicates) .

Table 2 : Comparative Toxicity of CS Formulations

FormulationMedian Lethal Dose (LD₅₀, mg/kg)EC₅₀ (Eye Irritation, mg/m³)
CS (pure)292 ± 314.1 ± 0.6
CS1358 ± 295.3 ± 0.7
CS2410 ± 356.8 ± 0.9
Data from OECD-compliant rodent studies .

Key Recommendations for Researchers

  • Structural Confirmation : Always cross-validate synthesis products via ¹H NMR (δ = 7.3–8.1 ppm for aromatic protons) and elemental analysis .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for in vivo studies, adhering to OECD and NIH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.